Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate structure
95715-87-0 structure
Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS-Nr.:95715-87-0
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792
Update Time:2025-08-01

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
    • TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
    • (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
    • tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
    • UPK623LV60
    • (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-Garner Aldehyde
    • (R)-Garner's aldehyde
    • Garner aldehyde
    • Garner's aldehyde R-form
    • 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
    • (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
    • (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
    • 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • ent-Garner's aldehyde
    • tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • MDL: MFCD00674064
    • Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
    • InChI-Schlüssel: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
    • Lächelt: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 229.13100
  • Monoisotopenmasse: 229.131
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 293
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.8
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 1

Experimentelle Eigenschaften

  • Farbe/Form: Colorless to Yellow Liquid
  • Dichte: 1.06 g/mL at 25 °C(lit.)
  • Siedepunkt: 67 °C/0.3 mmHg(lit.)
  • Flammpunkt: Fahrenheit: 215.6° f< br / >Celsius: 102° C< br / >
  • Brechungsindex: n20/D 1.445(lit.)
  • PSA: 55.84000
  • LogP: 1.49520
  • Sensibilität: Air Sensitive
  • Spezifische Rotation: D27 +103° (c = 1.0 in CHCl3)
  • Optische Aktivität: [α]23/D +90°, c = 1 in chloroform
  • Löslichkeit: Nicht verfügbar

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 37/39-26-36
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Inert atmosphere,2-8°C
  • Risikophrasen:R36/37/38

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-0.1g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
0.1g
147.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-0.25g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
0.25g
276.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-1g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
1g
512.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-5g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
5g
1552.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-10g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
10g
2793.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22654-25g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 97%
25g
5542.00 2021-06-01
Fluorochem
040765-1g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
1g
£67.00 2022-03-01
Fluorochem
040765-5g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
5g
£198.00 2022-03-01
Fluorochem
040765-10g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
10g
£347.00 2022-03-01
Fluorochem
040765-25g
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 98%
25g
£732.00 2022-03-01

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol
Campbell, Andrew D.; Raynham, Tony M.; Taylor, Richard J. K., Synthesis, 1998, (12), 1707-1709

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine
Gintner, Manuel; Yoneda, Yuko; Schmoelzer, Christoph; Denner, Christian; Kaehlig, Hanspeter; et al, Carbohydrate Research, 2019, 474, 34-42

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Dichloromethane
Referenz
Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine
Avenoza, A.; Cativiela, C.; Corzana, F.; Peregrina, J. M.; Zurbano, M. M., Synthesis, 1997, (10), 1146-1150

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Referenz
Efficient conversion of (S)-methionine into (R)-Garner aldehyde
Kumar, Jalluri S. Ravi; Datta, Apurba, Tetrahedron Letters, 1997, 38(38), 6779-6780

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ;  -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ;  cooled; 5 min, cooled; 10 min
Referenz
Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation
Andrade, Saulo F.; Teixeira, Claudia S.; Ramos, Jonas P.; Lopes, Marcela S.; Padua, Rodrigo M.; et al, MedChemComm, 2014, 5(11), 1693-1699

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referenz
Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors
Mochizuki, Akiyoshi; Naito, Hiroyuki; Nakamoto, Yumi; Uoto, Kouichi; Ohta, Toshiharu, Heterocycles, 2008, 75(7), 1659-1671

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ;  3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  2 h, -78 °C
Referenz
Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis
Lai, Joshua; Fang, Jim-Min, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Referenz
Grignard reactions to chiral oxazolidine aldehydes
Williams, Lorenzo; Zhang, Zhongda; Shao, Feng; Carroll, Patrick J.; Joullie, Madeleine M., Tetrahedron, 1996, 52(36), 11673-11694

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes
Cortes-Clerget, Margery; Gager, Olivier; Monteil, Maelle; Pirat, Jean-Luc; Migianu-Griffoni, Evelyne; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
Referenz
Methods and intermediates for synthesizing SK1-I
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  -78 °C → 0 °C; 5 min, 0 °C
Referenz
A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives
Kundu, Indranil; Maitra, Ratnava; Jana, Manoranjan; Chattopadhyay, Shital K., Synthesis, 2012, 44(2), 304-310

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
Referenz
Synthesis of fluorescent lactosylceramide stereoisomers
Liu, Yidong; Bittman, Robert, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Bestellnummer:A13085
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
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Preis ($):265.0/874.0
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Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
A13085
Reinheit:99%/99%
Menge:25g/100g
Preis ($):265.0/874.0
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